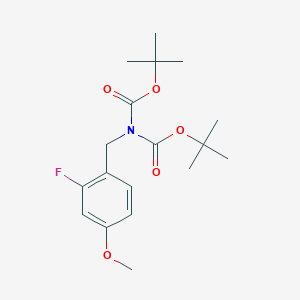
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C18H28FNO4. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, a fluorine atom, and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine typically involves the protection of the amine group with Boc groups. One common method is to start with 2-fluoro-4-methoxyaniline, which undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine form of the compound.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine involves its reactivity towards various chemical reagents. The Boc protecting groups provide stability during synthetic transformations, while the fluorine and methoxy groups influence the compound’s electronic properties. These features make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4,4-Difluoro-L-proline methyl ester: Another Boc-protected compound with fluorine atoms, used in similar synthetic applications.
N,N-DI-T-Boc-(2-chloro-4-methoxyphenyl)methanamine: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
N,N-DI-T-Boc-(2-fluoro-4-methoxyphenyl)methanamine is unique due to the presence of both fluorine and methoxy groups, which provide distinct electronic and steric properties. These features make it particularly useful in specific synthetic and research applications .
Properties
Molecular Formula |
C18H26FNO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-fluoro-4-methoxyphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26FNO5/c1-17(2,3)24-15(21)20(16(22)25-18(4,5)6)11-12-8-9-13(23-7)10-14(12)19/h8-10H,11H2,1-7H3 |
InChI Key |
FTKRYVWKRFKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)OC)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


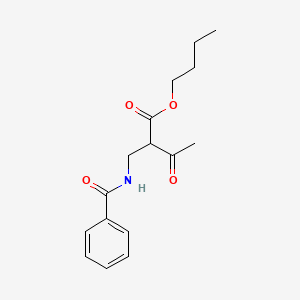
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
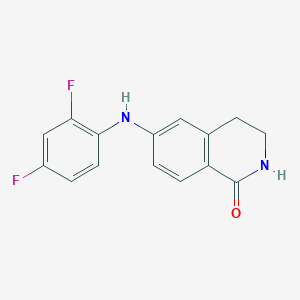
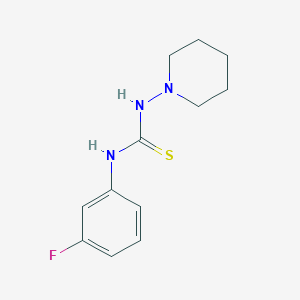
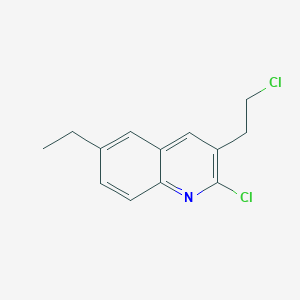
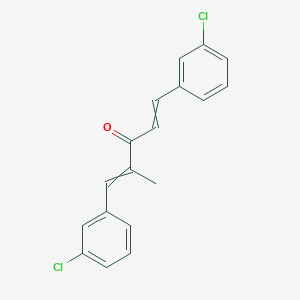
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
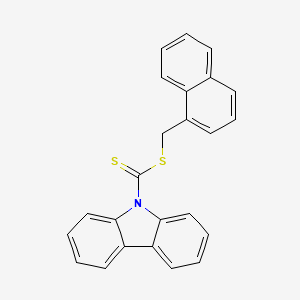
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)


